Structural Isomer Differentiation: Ortho- vs. Para-Ethoxyphenyl Substitution Defines Distinct Chemical Space Despite Identical Computed LogP and PSA
CAS 55680-85-8 (ortho-ethoxyphenyl) and CAS 15247-36-6 (para-ethoxyphenyl) are positional isomers that share identical molecular formula, molecular weight, computed polar surface area, and computed LogP, yet differ fundamentally in their SMILES notation (CCOc1ccccc1N1C(=O)C2C3C=CC(C3)C2C1=O vs. CCOc1ccc(cc1)N1C(=O)C2C3C=CC(C3)C2C1=O) and InChIKey . The ortho-substitution places the ethoxy oxygen in proximity to the imide carbonyl, enabling potential intramolecular interactions absent in the para-isomer. Both compounds share identical computed LogP (2.46) and PSA (46.61 Ų) .
| Evidence Dimension | Computed physicochemical properties and structural identity |
|---|---|
| Target Compound Data | CAS 55680-85-8: SMILES CCOc1ccccc1N1C(=O)C2C3C=CC(C3)C2C1=O; LogP 2.46180; PSA 46.61000 Ų; Exact Mass 283.12100; InChIKey SDBZFUDPHOVZOP-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 15247-36-6 (para-isomer): SMILES CCOc1ccc(cc1)N1C(=O)C2C3C=CC(C3)C2C1=O; LogP 2.46180; PSA 46.61000 Ų; Exact Mass 283.12100; InChIKey differs |
| Quantified Difference | No difference in computed LogP or PSA (Δ = 0.00 for both parameters). Differentiation resides in SMILES/InChIKey identity and the ortho- vs. para-positional arrangement of the ethoxy group. |
| Conditions | Computed properties from chemsrc.com database, no experimental measurement context available. |
Why This Matters
For procurement, the identical computed LogP and PSA mean that simple in silico filters cannot distinguish these isomers; only identity verification via NMR, HPLC retention time comparison against an authentic standard, or mass-triggered purification can confirm receipt of the correct ortho-substituted compound, making vendor specification sheets and certificate of analysis essential.
